![molecular formula C20H18ClN5O4 B5525954 N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Overview
Description
The chemical compound belongs to a class of compounds known for their diverse biological activities and chemical properties. This particular compound, with its complex structure, has drawn attention for its potential in various scientific applications, excluding drug-related uses.
Synthesis Analysis
The synthesis of this compound involves a multi-step process characterized by reactions that introduce the specific functional groups and molecular architecture. These steps are meticulously designed to achieve the desired compound with high purity and yield. A notable study by Kaushik et al. (2010) outlines the synthesis of similar compounds, highlighting the use of elemental analysis and spectral data for characterization (Kaushik et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography, NMR spectroscopy, and other spectroscopic methods are often employed to elucidate the structure, providing insights into the molecular geometry, electron distribution, and intermolecular interactions. Studies like that conducted by Trilleras et al. (2005) demonstrate how molecular structure is determined and analyzed (Trilleras et al., 2005).
Scientific Research Applications
Anticonvulsant Activity
A study by Kaushik et al. (2010) explored the anticonvulsant activity of a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides. These compounds showed protective effects against seizures in animal models, with some exhibiting less neurotoxicity compared to phenytoin (Kaushik, D., Khan, S., Chawla, G., & Kumar, S., 2010).
Antimicrobial and Antifungal Activity
Sreeramulu and Ashokgajapathiraju (2014) synthesized novel derivatives of indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, which demonstrated antimicrobial properties. These compounds were derived from acetohydrazide and were characterized by their structural properties (Sreeramulu, J., & Ashokgajapathiraju, P., 2014).
Nonlinear Optical Properties
Naseema et al. (2010) investigated the nonlinear optical properties of three hydrazones, including a compound related to N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide. These studies suggested potential applications in optical devices like optical limiters and switches (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).
Hydrogen-bonded Chains and Crystal Structures
Research by Trilleras et al. (2005) focused on the crystal structure of related molecules, highlighting the formation of hydrogen-bonded chains. This study contributes to the understanding of the molecular structures and potential interactions of these compounds (Trilleras, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C., 2005).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2015) synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives for analgesic and anti-inflammatory activities. These derivatives, related to the compound of interest, demonstrated significant effects in animal models, indicating potential therapeutic applications (Dewangan, D., Nakhate, K. T., Tripathi, D. K., Kashyap, P., & Dhongde, H., 2015).
Synthesis and Characterization of Derivatives
Şahin et al. (2011) conducted synthesis, characterization, and DFT studies of pyrazole derivatives, offering insights into their molecular structures and potential applications in various fields (Şahin, Z. S., Salgın-Gökşen, U., Gökhan-Kelekçi, N., & Işık, Ş., 2011)
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4/c1-13-8-9-18(17(10-13)26(28)29)30-12-19(27)23-22-11-16-14(2)24-25(20(16)21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,27)/b22-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGBGGVDBUQJNV-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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